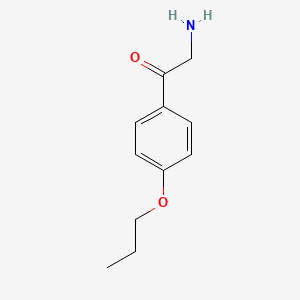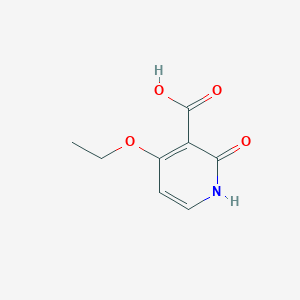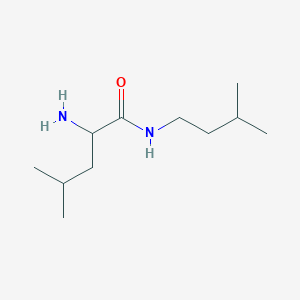
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and results in the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that can be used to synthesize a variety of piperazine derivatives . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenated compounds as reactants. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used in the study of enzyme inhibition and receptor bindingIn industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Propriétés
Numéro CAS |
1430196-99-8 |
|---|---|
Formule moléculaire |
C9H14ClN3O |
Poids moléculaire |
215.68 g/mol |
Nom IUPAC |
2-piperazin-1-yl-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-8-1-2-11-9(7-8)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H |
Clé InChI |
VJWDFVIMFYTMCP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=O)C=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)






